B1579683 Boc-2,6-Dichloro-D-Phenylalanine

Boc-2,6-Dichloro-D-Phenylalanine

Cat. No.: B1579683
M. Wt: 334.2
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,6-Dichloro-D-Phenylalanine is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with an average mass of 334.193 g/mol and a monoisotopic mass of 333.053463 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and two chlorine atoms at the 2 and 6 positions of the phenyl ring. The stereocenter adopts the D-configuration (specified as "(2R)" in IUPAC nomenclature), which is critical for maintaining chirality in peptide chains . Key identifiers include CAS No. 261380-30-7, MDL No. MFCD07372024, and ChemSpider ID 28539801 .

The Boc group enhances solubility in organic solvents and enables orthogonal deprotection strategies, making this compound a staple in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Weight

334.2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property Boc-2,6-Dichloro-D-Phenylalanine Cbz-2,6-Dichloro-D-Phenylalanine
Molecular Formula C₁₄H₁₇Cl₂NO₄ C₁₇H₁₅Cl₂NO₄*
Molecular Weight (g/mol) 334.193 368.28
Protecting Group Boc (tert-butoxycarbonyl) Cbz (carbobenzyloxy)
Chlorine Substitution 2,6-dichloro 2,6-dichloro (title) / 2,5-dichloro (abbreviation)**
CAS/CAT No. 261380-30-7 CP12309
Stereochemistry D-configuration (2R) D-configuration

* Molecular formula inferred from abbreviation "Cbz-D-Phe(2,5-Cl₂)-OH" in .

Key Observations:

  • The Boc derivative has a lower molecular weight (334.19 vs. 368.28 g/mol), which may improve solubility in non-polar solvents.
  • The Cbz group introduces a benzyl moiety, increasing hydrophobicity and altering cleavage requirements.

Protecting Group Stability and Cleavage Conditions

The choice of protecting group significantly impacts synthetic workflows:

  • Boc Group : Removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it ideal for SPPS where orthogonal protection is required .
  • Cbz Group: Requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for cleavage, which can limit compatibility with reducible functional groups (e.g., disulfide bonds) .

Stability:

  • Boc is stable under basic conditions but labile in acids.
  • Cbz is stable under acidic conditions but sensitive to hydrogenation.

This compound

  • Preferred in SPPS due to rapid deprotection with TFA .
  • Used to incorporate chlorine-substituted aromatic side chains, which enhance peptide-receptor binding in drug discovery.

Cbz-2,6-Dichloro-D-Phenylalanine

  • Applied in peptide library construction and biological screening tools .
  • Cited in studies on immune responses (e.g., rheumatoid arthritis models) and erythrocyte deformability in diabetes .

Research Findings:

  • Boc derivatives dominate modern SPPS due to their compatibility with automated synthesizers.
  • Cbz remains relevant in niche applications, such as synthesizing peptides with acid-sensitive modifications .

Preparation Methods

General Boc Protection Method for D-Phenylalanine Derivatives

The most common and established method for preparing Boc-protected amino acids, including Boc-D-phenylalanine and its derivatives, involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst or base under mild conditions. This method is well-documented and adaptable to substituted phenylalanines such as 2,6-dichloro derivatives.

Typical Procedure:

  • Reagents: 2,6-Dichloro-D-phenylalanine (1 mmol), di-tert-butyl dicarbonate (2.5–3 mmol), guanidine hydrochloride (15 mol%) as catalyst, ethanol as solvent.
  • Conditions: Stirring at 35–40°C for approximately 6.5 hours.
  • Work-up: Evaporation of ethanol under vacuum, washing of residue with water and hexane or petroleum ether to remove impurities.
  • Purification: Recrystallization if necessary to obtain pure Boc-protected amino acid.

This procedure yields Boc-2,6-Dichloro-D-Phenylalanine with high efficiency (up to 93% yield reported for Boc-D-phenylalanine) and purity suitable for peptide synthesis applications.

Parameter Details
Starting material 2,6-Dichloro-D-phenylalanine (1 mmol)
Protecting reagent Di-tert-butyl dicarbonate (2.5–3 mmol)
Catalyst Guanidine hydrochloride (15 mol%)
Solvent Ethanol (1 mL)
Temperature 35–40°C
Reaction time ~6.5 hours
Work-up Vacuum evaporation, water and hexane wash
Yield Up to 93% (for Boc-D-phenylalanine)

Mechanistic Insights and Reaction Optimization

The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic Boc2O, facilitated by guanidine hydrochloride, which acts as a mild base and catalyst to enhance reaction rate and selectivity. The mild temperature preserves the stereochemical integrity of the D-configuration and prevents side reactions such as racemization or over-protection.

The use of ethanol as a solvent ensures good solubility of reactants and easy removal post-reaction. The washing steps remove residual guanidine salts and unreacted Boc2O, yielding a product that is nearly pure before recrystallization.

Alternative Methods and Advanced Synthetic Routes

While the classical Boc protection method is widely used, recent advances in amino acid functionalization suggest alternative approaches for preparing Boc-protected halogenated phenylalanines:

  • C–H Functionalization: Transition metal-catalyzed C–H borylation followed by cross-coupling reactions can introduce halogen substituents on phenylalanine derivatives prior to Boc protection. This approach allows for regioselective functionalization and diversification of the aromatic ring.

  • Mixed Anhydride and Diazoketone Methods: For more complex derivatives, Boc-protected amino acids can be activated via mixed anhydride formation (e.g., with ethyl chloroformate) and converted to diazoketones, which undergo Wolff rearrangement to yield modified amino acid derivatives. These methods are more specialized and used for specific synthetic targets rather than routine Boc protection.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Classical Boc Protection Boc2O, guanidine hydrochloride, EtOH, 35–40°C ~90–93 Mild, high-yield, preserves stereochemistry
C–H Borylation + Cross-Coupling Iridium catalyst, B2Pin2, Suzuki coupling Variable For aromatic substitution prior to Boc protection
Mixed Anhydride + Wolff Rearrangement Ethyl chloroformate, diazomethane, Ag catalyst Specialized For complex modifications, less common

Q & A

Basic Research Questions

Q. How can Boc-2,6-Dichloro-D-Phenylalanine be synthesized with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the amino group of D-phenylalanine derivatives. Chlorination at the 2,6-positions is achieved using selective electrophilic substitution or halogenation reagents (e.g., Cl₂ or SOCl₂ under controlled conditions). Purification via preparative HPLC or recrystallization ensures enantiomeric purity. Critical parameters include reaction temperature, solvent choice (e.g., dichloromethane or DMF), and monitoring via TLC or NMR to confirm intermediate formation .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities and confirms retention time consistency .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight verification and isotopic pattern matching for chlorine atoms .
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies characteristic peaks for Boc-protected amines, aromatic protons, and chlorine-induced deshielding effects .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products. Chlorinated aromatic rings generally confer stability, but Boc groups may hydrolyze under strongly acidic or basic conditions. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How can this compound be used in structure-activity relationship (SAR) studies for protease inhibitors?

  • Methodological Answer : Incorporate the compound into peptide backbones via solid-phase synthesis. Assess inhibitory activity against target proteases (e.g., HIV-1 protease) using fluorogenic substrates. Compare IC₅₀ values with non-chlorinated or ortho/meta-chlorinated analogs to evaluate steric and electronic effects of 2,6-dichloro substitution. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions and guide rational design .

Q. What crystallographic data or computational models exist for this compound to support conformational analysis?

  • Methodological Answer : X-ray crystallography of single crystals (grown via vapor diffusion in ethanol/water) reveals dihedral angles and steric hindrance from chlorine atoms. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and predict electrostatic potential surfaces. Compare experimental and computational data to validate models for chiral center stability and intermolecular interactions .

Q. How should researchers address contradictory data in biological assays involving this compound?

  • Methodological Answer :

  • Troubleshooting : Verify compound integrity (via HPLC/MS) and assay conditions (e.g., buffer ionic strength, co-solvents).
  • Statistical Analysis : Use ANOVA or Student’s t-test to assess reproducibility across replicates. For outlier results, apply Grubbs’ test or robust regression models.
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing enzymatic activity ambiguities .

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